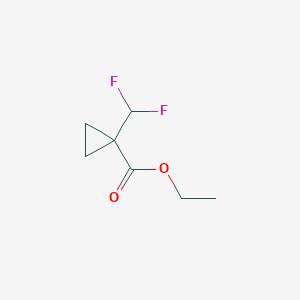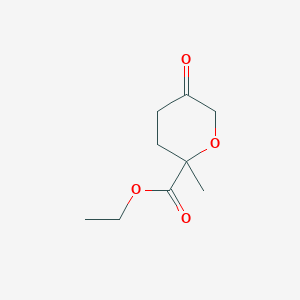
Ethyl2-methyl-5-oxooxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-methyl-5-oxooxane-2-carboxylate is a versatile organic compound with a unique oxooxane ring structure. It is widely used as a building block in the synthesis of various chemical compounds due to its stability and reactivity. This compound has gained popularity in scientific research and industrial applications because of its relatively low cost and availability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl2-methyl-5-oxooxane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with formaldehyde and a suitable catalyst under controlled conditions. The reaction typically proceeds through a series of condensation and cyclization steps to form the desired oxooxane ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. The compound is then purified through distillation or recrystallization techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl2-methyl-5-oxooxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The oxooxane ring can undergo nucleophilic substitution reactions, where functional groups like halides or amines replace existing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halides (e.g., HCl, HBr) and amines (e.g., NH₃, RNH₂) are frequently used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Ethyl2-methyl-5-oxooxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a building block for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl2-methyl-5-oxooxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, facilitating catalytic reactions that lead to the formation of desired products. Its oxooxane ring structure allows it to participate in cyclization and condensation reactions, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Ethyl2-methyl-5-oxooxane-2-carboxylate can be compared with other similar compounds, such as:
2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid: This compound shares a similar oxooxolane ring structure and is used in similar applications.
Oxazolines: These five-membered heterocyclic compounds contain nitrogen and oxygen atoms and are known for their biological activities.
Indole derivatives: These compounds have diverse biological and clinical applications, similar to this compound.
The uniqueness of this compound lies in its specific ring structure and reactivity, which make it a versatile building block in various chemical syntheses.
Propiedades
Fórmula molecular |
C9H14O4 |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
ethyl 2-methyl-5-oxooxane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-3-12-8(11)9(2)5-4-7(10)6-13-9/h3-6H2,1-2H3 |
Clave InChI |
AAZSAVAVVZVNRC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCC(=O)CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


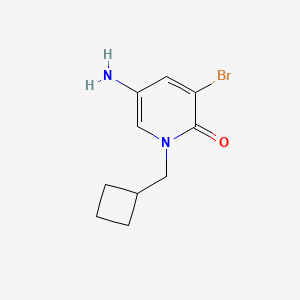
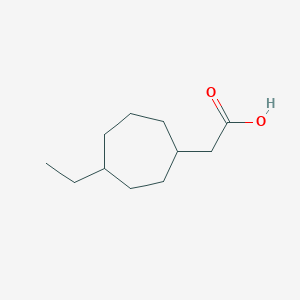

![1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]-N-phenylformamide](/img/structure/B15238651.png)
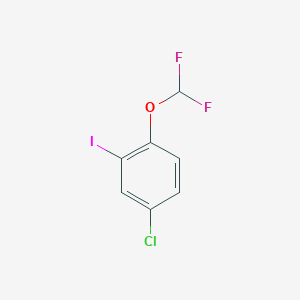

![3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile](/img/structure/B15238674.png)
![6-(Difluoromethoxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238675.png)
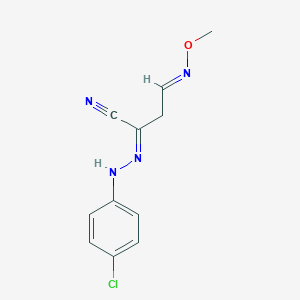

![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B15238713.png)
![[3-(Oxan-4-yl)oxetan-3-yl]methanol](/img/structure/B15238716.png)
